molecular formula C15H22O3 B2477505 Pentalenic acid

Pentalenic acid

Cat. No.: B2477505
M. Wt: 250.33 g/mol
InChI Key: WBLTVUMJMJIOGQ-UHFFFAOYSA-N
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Description

Pentalenic acid is a tricyclic sesquiterpenoid compound that has been isolated from various species of the genus Streptomyces. It is a shunt metabolite in the biosynthesis of the pentalenolactone family of metabolites. This compound is characterized by its unique tricyclo[6.3.0.0]undecane skeleton with five stereocenters, making it an intriguing molecule for scientific research .

Mechanism of Action

Target of Action

Pentalenic acid, also known as 9-Hydroxy-2,10,10-trimethyltricyclo[6.3.0.01,5]undec-6-ene-6-carboxylic acid, primarily targets an enzyme known as this compound synthase . This enzyme, also referred to as CYP105D7, is a heme-thiolate enzyme (P-450) that plays a crucial role in the biosynthesis of the pentalenolactone family of metabolites .

Mode of Action

This compound interacts with its target, the this compound synthase, through a specific chemical reaction . The enzyme catalyzes the conversion of 1-deoxypentalenate to pentalenate in the presence of reduced ferredoxin and oxygen . This interaction results in the formation of this compound .

Biochemical Pathways

This compound is a shunt metabolite in the biosynthesis of the pentalenolactone family of metabolites . It is involved in the hydroxylation of 1-deoxythis compound, a process mediated by the CYP105D7 enzyme . This biochemical pathway is crucial for the production of the pentalenolactone family of metabolites, which have significant biological functions .

Pharmacokinetics

Like most drugs, the pharmacokinetics of this compound would likely depend on its ability to pass through membranes via simple diffusion

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the biosynthesis of the pentalenolactone family of metabolites . By interacting with the this compound synthase enzyme, this compound plays a crucial role in the production of these metabolites, which have significant biological functions .

Action Environment

The action, efficacy, and stability of this compound could be influenced by various environmental factors. For instance, the pH of the environment could impact the activity of the this compound synthase enzyme . Additionally, the presence of other compounds in the environment could potentially interact with this compound, affecting its stability and efficacy

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of pentalenic acid involves the hydroxylation of 1-deoxythis compound, an intermediate in the biosynthesis of pentalenolactone. This reaction is mediated by the enzyme this compound synthase (CYP105D7) in the presence of electron-transport partners such as ferredoxin and ferredoxin reductase . The process can be carried out both in vivo and in vitro.

Industrial Production Methods: Industrial production of this compound typically involves the fermentation of Streptomyces species that naturally produce the compound.

Chemical Reactions Analysis

Types of Reactions: Pentalenic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxylation of 1-deoxythis compound to form this compound.

    Reduction: Potential reduction reactions to modify its functional groups.

    Substitution: Possible substitution reactions at specific positions on the molecule.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Pentalenic acid has several scientific research applications, including:

Comparison with Similar Compounds

Comparison: this compound is unique due to its specific hydroxylation at the C-1 position, which distinguishes it from other similar compounds in the pentalenolactone family. Its unique tricyclic structure and the presence of multiple stereocenters make it an interesting subject for synthetic and biochemical studies .

Properties

IUPAC Name

9-hydroxy-2,10,10-trimethyltricyclo[6.3.0.01,5]undec-6-ene-6-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O3/c1-8-4-5-10-9(13(17)18)6-11-12(16)14(2,3)7-15(8,10)11/h6,8,10-12,16H,4-5,7H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBLTVUMJMJIOGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2C13CC(C(C3C=C2C(=O)O)O)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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